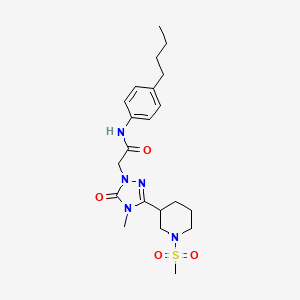![molecular formula C7H12ClNO2S B2991249 (3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride CAS No. 2137143-70-3](/img/structure/B2991249.png)
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is a chemical compound with the molecular formula CHClNOS. It has an average mass of 209.694 Da and a monoisotopic mass of 209.027725 Da . It has two defined stereocentres .
Molecular Structure Analysis
The molecular structure of “(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” is defined by its molecular formula CHClNOS . It has two defined stereocentres .Physical And Chemical Properties Analysis
“(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride” has a molecular weight of 209.7 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Sulfonyl Compounds Synthesis
- Selective Synthesis Methods : A study by Tucker, Chenard, & Young (2015) highlights the use of a sulfur-functionalized aminoacrolein derivative for the efficient and selective synthesis of heterocyclic sulfonyl chlorides. This method aids in the development of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides.
Molecular Structure and Computational Studies
- X-Ray Crystal Structure : A research by Shen et al. (2014) discusses the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives, where related sulfonyl products were obtained, offering insights into molecular structure through X-ray diffraction and computational studies.
Novel Catalytic Applications
- Ionic Liquid as a Catalyst : Studies by Khazaei et al. (2013) and Moosavi‐Zare et al. (2013) reveal the use of sulfonic acid functionalized pyridinium chloride as a highly efficient and reusable catalyst in organic synthesis, particularly in the preparation of hexahydroquinolines and tetrahydrobenzo[a]-xanthen-11-ones.
Anticancer Activity and Molecular Docking
- Sulfonylcycloureas as Anticancer Agents : Research by Guerfi et al. (2021) focuses on the synthesis of novel sulfonylcycloureas derivatives, their characterization, and the investigation of their potential anticancer activity through molecular docking studies.
Photocatalysis in Organic Synthesis
- Photocatalysts for Alkene Sulfonylation : Pagire, Kumagai, & Shibasaki (2020) demonstrate the use of photocatalysts for the alkene sulfonylation process. This method forges C-S and C-C bonds efficiently and is applicable in the field of photoelectronic materials and medicinal chemistry.
Synthesis of New Heterocyclic Compounds
- Antimicrobial Heterocycles : A study by El‐Emary et al. (2002) investigates the synthesis of new heterocyclic compounds based on sulfonamido pyrazole, highlighting their potential antimicrobial activity.
Novel Sulfonamide Derivatives
- Carbonic Anhydrase Inhibitors : Scozzafava et al. (2000) report the synthesis of perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, showing strong affinities toward carbonic anhydrase isozymes and potential as intraocular pressure-lowering agents.
Ruthenium-Catalyzed Meta Sulfonation
- Regioselective Sulfonation : Saidi et al. (2011) discuss a ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation.
Eigenschaften
IUPAC Name |
(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2S/c8-12(10,11)9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBKOSVJIPTSV-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)



![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)
![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)




![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)